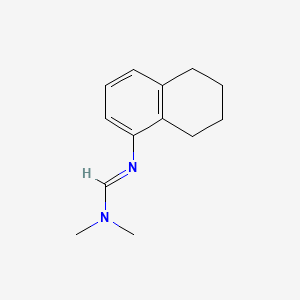
N,N-Dimethyl-N'-(5,6,7,8-tetrahydronaphth-1-yl)formamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine: is a chemical compound that belongs to the class of formamidines Formamidines are characterized by the presence of a formamidine group, which consists of a formyl group attached to an amidine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 5,6,7,8-tetrahydronaphthalen-1-amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the formamidine group. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents may be optimized to increase yield and purity of the final product .
化学反応の分析
Types of Reactions: N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamidine group to an amine.
Substitution: The formamidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N,N-dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamide.
Reduction: Formation of N,N-dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)amine.
Substitution: Formation of various substituted formamidines depending on the nucleophile used.
科学的研究の応用
N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine involves its interaction with specific molecular targets. The formamidine group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular functions .
類似化合物との比較
- N,N-Dimethyl-N’-(2-pyridyl)formamidine
- N,N-Dimethyl-N’-(1-tert-butoxy-3-methyl-2-butyl)formamidine
- N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphthalen-1-yl)methanimidamide
Uniqueness: N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine is unique due to the presence of the tetrahydronaphthyl group, which imparts specific steric and electronic properties. This makes it distinct from other formamidines and can influence its reactivity and interactions with other molecules .
特性
CAS番号 |
101398-76-9 |
|---|---|
分子式 |
C13H18N2 |
分子量 |
202.30 g/mol |
IUPAC名 |
N,N-dimethyl-N'-(5,6,7,8-tetrahydronaphthalen-1-yl)methanimidamide |
InChI |
InChI=1S/C13H18N2/c1-15(2)10-14-13-9-5-7-11-6-3-4-8-12(11)13/h5,7,9-10H,3-4,6,8H2,1-2H3 |
InChIキー |
OAEXCNONLGRANS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=NC1=CC=CC2=C1CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















